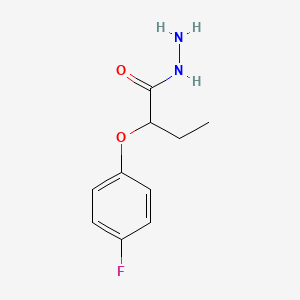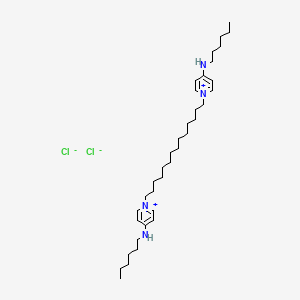
1,1'-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride is a synthetic organic compound with the molecular formula C₃₆H₆₄Cl₂N₄ It is characterized by its pyridinium core structure, which is linked by a tetradecanediyl chain and substituted with hexylamino groups
Méthodes De Préparation
The synthesis of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the Pyridinium Core: The initial step involves the preparation of the pyridinium core by reacting pyridine with an appropriate alkylating agent.
Introduction of the Hexylamino Groups: The hexylamino groups are introduced through nucleophilic substitution reactions, where hexylamine reacts with the pyridinium core.
Linking with the Tetradecanediyl Chain: The final step involves the coupling of the pyridinium units with a tetradecanediyl chain, typically using a coupling reagent such as a dihalide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the hexylamino groups, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Applications De Recherche Scientifique
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted on its potential use as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride involves its interaction with molecular targets, such as cell membranes and proteins. The compound’s pyridinium core facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. Additionally, the hexylamino groups may interact with specific proteins, modulating their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride can be compared with other similar compounds, such as:
1,1’-(1,14-Tetradecanediyl)bis(4-(methylamino)pyridinium) dichloride: This compound has methylamino groups instead of hexylamino groups, resulting in different chemical properties and biological activities.
1,1’-(1,14-Tetradecanediyl)bis(4-(ethylamino)pyridinium) dichloride:
1,1’-(1,14-Tetradecanediyl)bis(4-(propylamino)pyridinium) dichloride: This compound contains propylamino groups, which influence its chemical behavior and interactions with biological targets.
The uniqueness of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
64690-16-0 |
|---|---|
Formule moléculaire |
C36H64Cl2N4 |
Poids moléculaire |
623.8 g/mol |
Nom IUPAC |
N-hexyl-1-[14-[4-(hexylamino)pyridin-1-ium-1-yl]tetradecyl]pyridin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C36H62N4.2ClH/c1-3-5-7-19-27-37-35-23-31-39(32-24-35)29-21-17-15-13-11-9-10-12-14-16-18-22-30-40-33-25-36(26-34-40)38-28-20-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
Clé InChI |
IAMPQARVVDDPBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

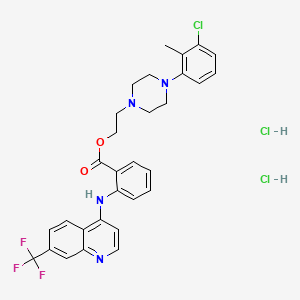
![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)

![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)

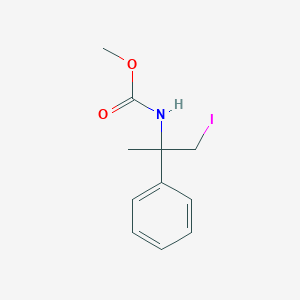
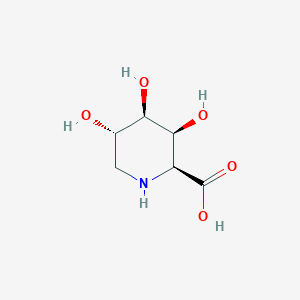
![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)
